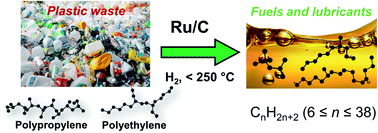Effect of reaction conditions on the hydrogenolysis of polypropylene and polyethylene into gas and liquid alkanes†
Reaction Chemistry & Engineering Pub Date: 2022-02-02 DOI: 10.1039/D1RE00431J
Abstract
Hydrogenolysis of polypropylene (PP) and polyethylene (PE) provides a pathway to convert these plastics into smaller hydrocarbons at relatively low temperature. Among carbon (C)-supported transition metals, ruthenium (Ru) exhibited the highest efficacy, producing mixtures of C1–C38 alkanes. The branching degree of the products depends on the position of the C–C cleavage, which can be tuned by the pressure of H2. Liquid alkanes are produced below 225 °C and 200 °C from PP and PE, respectively, at 30 bar. The C distribution and branching level of the products remain invariant below full conversion of the initial polymer. Increasing H2 pressure favors the hydrogenolysis of internal C–C bonds, reducing methane (CH4) production, and favors linear over branched products. A liquid yield of >57% was achieved with PE under optimum conditions. We reveal the impact of the starting polyolefin structure, reaction conditions, and presence of chlorine on the product distribution and branching degree.


Recommended Literature
- [1] Synthesis of new N-substituted aminoquercitols from naturally available (+)-proto-quercitol and their α-glucosidase inhibitory activity†
- [2] Structural analysis of α-zirconium phosphate/cerium phosphate/graphene oxide nanocomposites with flame-retardant properties in polyvinyl alcohol†
- [3] Robust band gap of TiS3 nanofilms
- [4] One step urea assisted synthesis of polycrystalline Eu3+ doped KYP2O7 – luminescence and emission thermal quenching properties
- [5] In situ incorporation of a S, N doped carbon/sulfur composite for lithium sulfur batteries
- [6] Contents
- [7] Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS
- [8] Structural characterization and electrochemical performance of macroporous graphite-like C3N3 prepared by the Wurtz reaction and heat treatment†
- [9] Structural, optical and magnetic properties of pure and 3d metal dopant-incorporated SnO2 nanoparticles†
- [10] Colorimetric plasmon sensors with multilayered metallic nanoparticle sheets†










